molecular formula C15H11BrClNO3 B3655755 methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate

methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate

Cat. No.: B3655755
M. Wt: 368.61 g/mol
InChI Key: SMCVCACUISGDNH-UHFFFAOYSA-N
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Description

Methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate is an organic compound with a complex structure that includes a benzoyl group, a bromine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 4-aminobenzoic acid methyl ester in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine and chlorine atoms, yielding different derivatives.

    Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce simpler benzoic acid derivatives.

Scientific Research Applications

Methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The benzoyl group can interact with hydrophobic pockets in target molecules, enhancing the compound’s overall binding strength.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5-bromo-2-fluorobenzoyl)amino]benzoate
  • Methyl 4-[(5-chloro-2-bromobenzoyl)amino]benzoate
  • Methyl 4-[(5-iodo-2-chlorobenzoyl)amino]benzoate

Uniqueness

Methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate is unique due to the specific combination of bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens can enhance the compound’s ability to form halogen bonds, making it a valuable tool in the study of molecular interactions.

Properties

IUPAC Name

methyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO3/c1-21-15(20)9-2-5-11(6-3-9)18-14(19)12-8-10(16)4-7-13(12)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCVCACUISGDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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